molecular formula C23H46O12S B8103628 HS-Peg10-CH2CH2cooh

HS-Peg10-CH2CH2cooh

Cat. No.: B8103628
M. Wt: 546.7 g/mol
InChI Key: ZAWXZGPDQPXFEO-UHFFFAOYSA-N
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Description

This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HS-Peg10-CH2CH2cooh involves the reaction of polyethylene glycol (PEG) with thiol and propionic acid groups. The reaction typically occurs under mild conditions to ensure the integrity of the PEG chain. The process involves the following steps:

  • Activation of the PEG chain with a suitable activating agent.
  • Introduction of the thiol group to form a thiol-PEG intermediate.
  • Coupling of the thiol-PEG intermediate with propionic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

HS-Peg10-CH2CH2cooh undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Alkyl halides or other electrophiles under basic conditions.

Major Products

    Oxidation: Disulfide-linked PEG derivatives.

    Reduction: Regeneration of the thiol-PEG.

    Substitution: Alkylated PEG derivatives.

Scientific Research Applications

HS-Peg10-CH2CH2cooh is extensively used in scientific research, particularly in the development of PROTACs

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates targeted protein degradation in cellular studies.

    Medicine: Potential therapeutic applications in targeted protein degradation for disease treatment.

    Industry: Used in the production of specialized polymers and materials .

Mechanism of Action

HS-Peg10-CH2CH2cooh functions as a linker in PROTACs, which are designed to bring target proteins into proximity with E3 ubiquitin ligases. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain provides flexibility and solubility, enhancing the efficacy of the PROTAC .

Comparison with Similar Compounds

Similar Compounds

    Thiol-PEG8-propionic acid: Shorter PEG chain, similar functionality.

    Thiol-PEG12-propionic acid: Longer PEG chain, similar functionality.

Uniqueness

HS-Peg10-CH2CH2cooh is unique due to its optimal PEG chain length, which balances flexibility and solubility, making it highly effective in PROTAC synthesis compared to shorter or longer PEG derivatives .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O12S/c24-23(25)1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36/h36H,1-22H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWXZGPDQPXFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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